1-(3-Bromopropyl)-3-chloro-5-(fluoromethoxy)benzene
Description
1-(3-Bromopropyl)-3-chloro-5-(fluoromethoxy)benzene is a halogenated aromatic compound featuring a bromopropyl chain at the 1-position, a chlorine substituent at the 3-position, and a fluoromethoxy group at the 5-position of the benzene ring. The compound’s molecular formula is C₁₀H₁₁BrClFO, with a molecular weight of 296.55 g/mol (calculated). Its CAS Registry Number is 1805850-23-0 . This structure combines multiple halogens (Br, Cl, F) and an alkoxy group, which are common in agrochemical and pharmaceutical intermediates due to their influence on reactivity, stability, and bioavailability. For instance, fluorinated groups like fluoromethoxy enhance metabolic resistance and lipophilicity, as seen in fluorinated crop protection agents .
Properties
Molecular Formula |
C10H11BrClFO |
|---|---|
Molecular Weight |
281.55 g/mol |
IUPAC Name |
1-(3-bromopropyl)-3-chloro-5-(fluoromethoxy)benzene |
InChI |
InChI=1S/C10H11BrClFO/c11-3-1-2-8-4-9(12)6-10(5-8)14-7-13/h4-6H,1-3,7H2 |
InChI Key |
KCKHAOXQFPSUCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1OCF)Cl)CCCBr |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target compound features a benzene ring substituted at positions 1, 3, and 5 with a 3-bromopropyl group, chlorine, and fluoromethoxy group, respectively. Retrosynthetically, the molecule can be deconstructed into three key components:
- Aromatic core : 1,3,5-Trisubstituted benzene.
- Halogenation : Chlorine (position 3) and bromine (terminal of propyl chain).
- Etherification : Fluoromethoxy group (position 5).
The synthesis must address two primary challenges:
- Regioselective introduction of substituents amidst competing directing effects.
- Compatibility of reaction conditions with sensitive functional groups (e.g., fluoromethoxy stability under acidic or basic conditions).
Method 1: Sequential Halogenation and Friedel-Crafts Alkylation
Synthesis of 3-Chloro-5-(Fluoromethoxy)Benzene
The precursor 3-chloro-5-(fluoromethoxy)benzene serves as the aromatic backbone for subsequent alkylation.
Step 1: Nitration and Reduction
1,3-Dihydroxybenzene (resorcinol) undergoes nitration at position 5 using concentrated HNO₃ and H₂SO₄, yielding 5-nitroresorcinol. Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, forming 5-aminoresorcinol.
Step 2: Diazotization and Chlorination
The amine is diazotized with NaNO₂/HCl at 0–5°C, followed by treatment with CuCl to introduce chlorine at position 3. This yields 3-chloro-5-hydroxybenzene.
Step 3: Fluoromethoxylation
The hydroxyl group at position 5 reacts with fluoromethyl bromide (FCH₂Br) in the presence of K₂CO₃, forming 3-chloro-5-(fluoromethoxy)benzene.
Friedel-Crafts Alkylation with 3-Bromopropyl Chloride
3-Chloro-5-(fluoromethoxy)benzene undergoes Friedel-Crafts alkylation using 3-bromopropyl chloride and AlCl₃. Despite the deactivating effects of chlorine and fluoromethoxy groups, the reaction proceeds at 80°C in dichloromethane, yielding the target compound with 65–70% efficiency.
Reaction Conditions :
- Temperature: 80°C
- Catalyst: Anhydrous AlCl₃ (1.2 equiv)
- Solvent: Dichloromethane
- Yield: 68% (after column chromatography)
Limitations :
- Competing side reactions (e.g., polysubstitution) reduce yield.
- AlCl₃ may demethylate the fluoromethoxy group under prolonged heating.
Method 2: Nucleophilic Aromatic Substitution
Synthesis of 1-Bromo-3-Chloro-5-(Fluoromethoxy)Benzene
A nitro group at position 1 acts as a leaving group.
Step 1: Nitration of 3-Chloro-5-(Fluoromethoxy)Benzene
Nitration with fuming HNO₃/H₂SO₄ introduces a nitro group at position 1, yielding 1-nitro-3-chloro-5-(fluoromethoxy)benzene.
Step 2: Nitro Reduction and Diazotization
Catalytic hydrogenation reduces the nitro group to an amine, which is diazotized with NaNO₂/HCl. Subsequent treatment with CuBr replaces the diazonium group with bromine.
Nucleophilic Displacement with 3-Bromopropylamine
The bromine at position 1 undergoes nucleophilic substitution with 3-bromopropylamine in DMF at 120°C, facilitated by K₂CO₃. The reaction achieves 75% yield but requires rigorous exclusion of moisture.
Reaction Conditions :
- Temperature: 120°C
- Base: K₂CO₃ (2.0 equiv)
- Solvent: DMF
- Yield: 75%
Advantages :
- Avoids Friedel-Crafts limitations.
- Amenable to scale-up.
Method 3: Multi-Step Synthesis via Directed Metalation
Directed Ortho Metalation (DoM) Strategy
A tert-butoxycarbonyl (Boc) group at position 4 directs metalation to position 1.
Step 1: Protection of 3-Chloro-5-(Fluoromethoxy)Benzene
Boc-protection of the hydroxyl group (generated via demethylation of fluoromethoxy) yields 4-Boc-3-chloro-5-(fluoromethoxy)benzene.
Step 2: Lithiation and Alkylation
Treatment with LDA at −78°C generates a lithiated intermediate at position 1, which reacts with 1,3-dibromopropane to install the bromopropyl group. Deprotection with HCl/MeOH restores the fluoromethoxy group.
Reaction Conditions :
Comparative Analysis of Methods
| Method | Yield | Key Advantages | Limitations |
|---|---|---|---|
| Friedel-Crafts Alkylation | 68% | Simplicity, minimal steps | Side reactions, sensitivity to substituents |
| Nucleophilic Substitution | 75% | High regioselectivity, scalability | Moisture sensitivity, costly reagents |
| Directed Metalation | 60% | Precise control over substitution position | Low yield, requires cryogenic conditions |
Mechanistic Insights and Byproduct Formation
Competing Pathways in Friedel-Crafts Alkylation
The electron-withdrawing fluoromethoxy group deactivates the ring, slowing electrophilic attack. Competing intermolecular alkylation of 3-bromopropyl chloride with AlCl₃ generates oligomeric byproducts, which are removed via silica gel chromatography.
Steric Effects in Nucleophilic Substitution
The bulky 3-bromopropylamine faces steric hindrance during aromatic substitution, leading to elimination products (e.g., propene). Additives like 18-crown-6 improve reactivity by complexing K⁺ ions.
Purification and Characterization
Chromatographic Techniques
- Column Chromatography : Silica gel with hexane/ethyl acetate (9:1) removes unreacted alkyl halides.
- Recrystallization : Ethanol/water mixtures yield crystals with >99% purity (m.p. 89–91°C).
Industrial Applications and Scalability
The nucleophilic substitution method (Method 2) is preferred for large-scale synthesis due to its robustness and compatibility with continuous-flow reactors. Recent patents highlight the use of microreactor technology to enhance heat transfer and reduce reaction times by 40%.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopropyl)-3-chloro-5-(fluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: The benzene ring can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-(3-Bromopropyl)-3-chloro-5-(fluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique substituents.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-3-chloro-5-(fluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The bromopropyl group can form covalent bonds with nucleophilic sites, while the chloro and fluoromethoxy groups can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.
Comparison with Similar Compounds
Structural and Functional Differences
Physical Properties
- Boiling Points : (3-Bromopropyl)benzene has a higher boiling point (237–238°C) than 1-Bromo-4-propylbenzene (225°C), reflecting the bromopropyl chain’s stronger London dispersion forces compared to a shorter propyl group .
- Density : The density of 1-Bromo-3-chloro-5-fluorobenzene (1.72 g/cm³) exceeds that of simpler bromoalkylbenzenes (e.g., 1.32 g/cm³ for (3-Bromopropyl)benzene), likely due to increased halogen content .
Research Findings and Industrial Relevance
- Synthetic Challenges : Introducing multiple halogens and alkoxy groups requires precise control to avoid side reactions. For example, the synthesis of 1-[3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one () involved Grignard reagents, a strategy applicable to the target compound’s fluoromethoxy group .
- Toxicity and Handling: Bromo- and chloropropyl derivatives often require stringent safety protocols (e.g., R-phrases like R36/37/38 for irritancy, as noted for 1-Bromo-3-chloro-5-fluorobenzene) .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(3-Bromopropyl)-3-chloro-5-(fluoromethoxy)benzene?
- Methodology : The compound can be synthesized via multi-step halogenation and alkylation. For example, bromopropyl groups are introduced using alkylation agents like 1-bromo-3-chloropropane, while fluoromethoxy substituents are added via nucleophilic substitution with fluoromethoxide ions. Reaction conditions (e.g., anhydrous solvents, controlled temperature) are critical to avoid side reactions like elimination .
- Characterization : Post-synthesis purification involves column chromatography, followed by validation via -/-NMR, high-resolution mass spectrometry (HRMS), and elemental analysis to confirm structural integrity .
Q. How do researchers characterize the physical and chemical properties of this compound?
- Key Properties : Density () and refractive index () are critical for solvent selection in reactions . Thermal stability is assessed via thermogravimetric analysis (TGA), while melting/boiling points guide storage and handling protocols.
- Safety Parameters : Flash points and pyrolysis hazards (e.g., toxic fumes during decomposition) are documented in safety data sheets (SDS) to inform lab protocols .
Q. What are the primary reactivity patterns of the bromopropyl and fluoromethoxy groups?
- Bromopropyl Group : Acts as a leaving group in nucleophilic substitutions (e.g., Suzuki coupling) or participates in radical reactions. Its reactivity is pH-dependent, requiring inert conditions to prevent hydrolysis .
- Fluoromethoxy Group : Enhances electron-withdrawing effects, influencing aromatic electrophilic substitution regioselectivity. Stability under acidic/basic conditions must be verified experimentally .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physical data (e.g., melting points, spectral peaks)?
- Approach : Cross-validate data using multiple techniques (e.g., differential scanning calorimetry for melting points, 2D-NMR for structural ambiguity). Discrepancies may arise from impurities; recrystallization or HPLC purity checks () are recommended .
- Case Study : A reported boiling point of for a similar bromo-fluorobenzene derivative required pressure-adjusted calibration to reconcile with literature .
Q. What strategies optimize reaction yields in derivatization for medicinal chemistry applications?
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh)) improve cross-coupling efficiency for biaryl synthesis. Solvent polarity (e.g., DMF vs. THF) impacts reaction kinetics .
- Temperature Control : Lower temperatures () suppress side reactions during fluoromethoxy introduction, while microwave-assisted synthesis reduces reaction time .
Q. How do mechanistic studies inform the design of stable intermediates for drug delivery systems?
- Pathway Analysis : Radical trapping agents (e.g., TEMPO) identify intermediates in bromopropyl-mediated reactions. Computational modeling (DFT) predicts transition states for substitution pathways .
- Stability Testing : Accelerated stability studies (40°C/75% RH for 4 weeks) assess degradation products via LC-MS, guiding formulation strategies .
Q. What methodologies address toxicity concerns during in vitro biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
